1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a pyrido[1,2-a]benzimidazole moiety. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The final step involves the formation of the pyrido[1,2-a]benzimidazole moiety through a cyclization reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interact with receptors, altering their signaling pathways and leading to changes in cellular responses .
Comparison with Similar Compounds
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzimidazole: This compound has a similar piperazine and benzimidazole structure but differs in the substitution pattern, leading to different biological activities.
1-(4-Chlorobenzhydryl)piperazine: This compound shares the piperazine and chlorobenzyl groups but lacks the pyrido[1,2-a]benzimidazole moiety, resulting in distinct chemical and biological properties.
Substituted benzimidazoles: These compounds have variations in the benzimidazole ring, leading to diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24ClN5 |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H24ClN5/c30-25-11-5-4-10-22(25)20-33-14-16-34(17-15-33)28-18-23(21-8-2-1-3-9-21)24(19-31)29-32-26-12-6-7-13-27(26)35(28)29/h1-13,18H,14-17,20H2 |
InChI Key |
BCVWCEXFQHMVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6 |
Origin of Product |
United States |
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